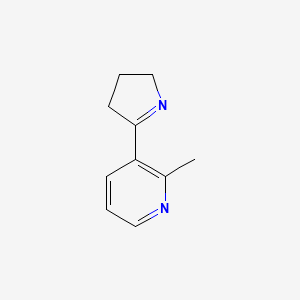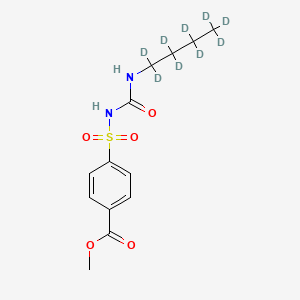
4-Carboxy Tolbutamide-d9 Ethyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Carboxy Tolbutamide-d9 Ethyl Ester (4-CTEE) is a synthetic compound that is widely used in scientific research. It has a wide range of applications, from biochemical and physiological studies to drug development and pharmacological research. 4-CTEE is a derivative of tolbutamide, a drug that is used to treat type 2 diabetes. 4-CTEE has been used in numerous scientific studies due to its unique properties and its ability to bind to various proteins and receptors in the body.
Scientific Research Applications
4-Carboxy Tolbutamide-d9 Ethyl Ester has been used in numerous scientific research studies for its unique properties and its ability to bind to various proteins and receptors in the body. It has been used in studies of diabetes, hypertension, and obesity, as well as in studies of the metabolism and pharmacology of drugs. 4-Carboxy Tolbutamide-d9 Ethyl Ester has also been used in studies of the effects of environmental pollutants on the human body and in studies of the mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of 4-Carboxy Tolbutamide-d9 Ethyl Ester is not fully understood, but it is believed to interact with various proteins and receptors in the body. It is thought to bind to the enzyme glycogen phosphorylase, which is involved in the breakdown of glycogen in the body. This binding leads to an increase in the activity of this enzyme, which in turn leads to an increase in glucose production in the body.
Biochemical and Physiological Effects
4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to have various biochemical and physiological effects in the body. It has been shown to increase glucose production in the body, as well as increase the activity of glycogen phosphorylase. It has also been shown to increase the activity of other enzymes involved in the metabolism of carbohydrates and fats. In addition, 4-Carboxy Tolbutamide-d9 Ethyl Ester has been shown to increase the production of insulin, which is important for controlling blood sugar levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments is its ability to bind to various proteins and receptors in the body. This makes it an ideal compound for studying the effects of drugs on these proteins and receptors. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester is relatively easy to synthesize, making it a cost-effective option for lab experiments. However, there are some limitations to using 4-Carboxy Tolbutamide-d9 Ethyl Ester in lab experiments. It has a relatively short half-life, meaning that its effects are only seen for a short period of time. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester can be toxic in high doses, so it is important to use it with caution in lab experiments.
Future Directions
The future of 4-Carboxy Tolbutamide-d9 Ethyl Ester is bright, as it has numerous potential applications in scientific research. One potential future direction is to use 4-Carboxy Tolbutamide-d9 Ethyl Ester in the development of new drugs for the treatment of diabetes, hypertension, and obesity. Additionally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used to study the effects of environmental pollutants on the human body. Finally, 4-Carboxy Tolbutamide-d9 Ethyl Ester could be used in the development of new drugs for the treatment of various diseases and disorders.
Synthesis Methods
The synthesis of 4-Carboxy Tolbutamide-d9 Ethyl Ester is relatively simple and can be achieved in two steps. First, tolbutamide is reacted with ethyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction produces an intermediate compound, ethyl 4-chlorotolbutamide, which is then reacted with d9-ethanol in the presence of a base such as sodium hydroxide or potassium carbonate. This second reaction produces the final product, 4-Carboxy Tolbutamide-d9 Ethyl Ester.
properties
IUPAC Name |
methyl 4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutylcarbamoylsulfamoyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5S/c1-3-4-9-14-13(17)15-21(18,19)11-7-5-10(6-8-11)12(16)20-2/h5-8H,3-4,9H2,1-2H3,(H2,14,15,17)/i1D3,3D2,4D2,9D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLNXHCAHLBRDBT-ZYWCKPJZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])NC(=O)NS(=O)(=O)C1=CC=C(C=C1)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.41 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

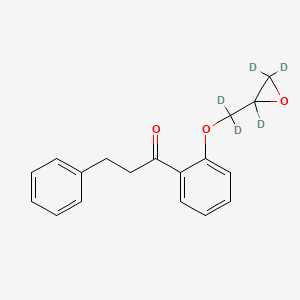

![6-Benzyl-1,2,3,4-tetrahydro-6H-pyrrolo[3,4-B]pyridine-5,7-dione](/img/structure/B563405.png)
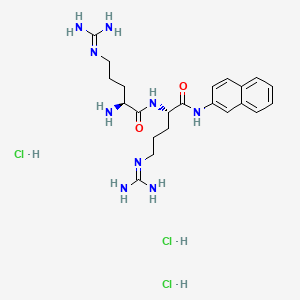
![7-Methoxy-1H-pyrrolo[2,3-C]pyridin-4-OL](/img/structure/B563410.png)
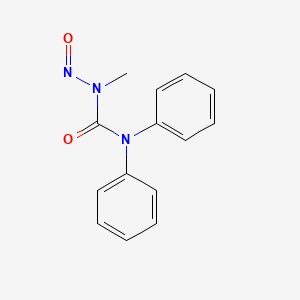
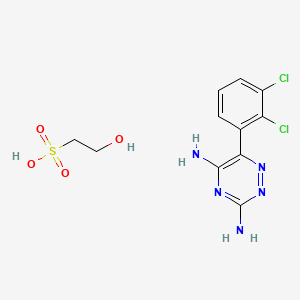
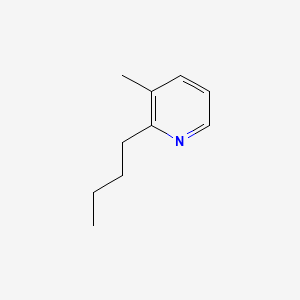
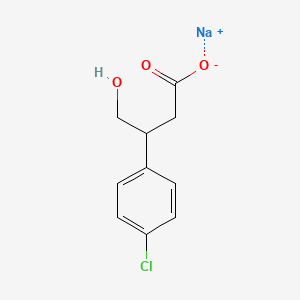
![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]oxazin-8(1H)-amine](/img/structure/B563419.png)
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-methyl-, (S)-,[S-(R*,R*)]-2,3-dihydroxybutanedioate (1:1) (salt)](/img/structure/B563420.png)
